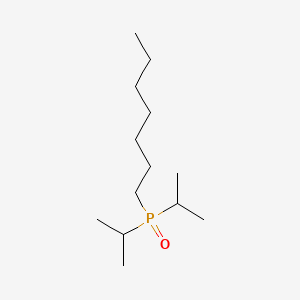

Diisopropyl heptyl phosphine oxide

Description

Contextualization within the Landscape of Organophosphorus Compounds in Academic Inquiry

Organophosphorus compounds represent a vast and significant area of chemical research, encompassing a wide array of structures and applications. researchgate.net These compounds are broadly classified based on the oxidation state of phosphorus and the nature of the substituents attached to it. The family includes phosphines (PR₃), phosphonium (B103445) salts (PR₄⁺X⁻), phosphinates, phosphonates, and phosphine (B1218219) oxides (R₃PO). wikipedia.orgresearchgate.net

In academic inquiry, organophosphorus compounds are explored for their diverse reactivity and utility. Phosphines, for instance, are widely recognized as crucial ligands in coordination chemistry and as nucleophilic catalysts in fundamental organic reactions. wikipedia.org The oxidation of these tertiary phosphines leads to the formation of phosphine oxides, which are themselves a major class of study. wikipedia.orgwikipedia.org Research in this field often focuses on the synthesis of these compounds through methods like P-C bond formation via coupling reactions and the subsequent investigation of their chemical properties and applications. researchgate.net These applications range from their use as reagents in synthesis and metal extractants to their role as flame retardants and bioactive molecules. researchgate.netresearchgate.net

Significance of Tertiary Phosphine Oxides in Contemporary Chemical Research

Tertiary phosphine oxides (R₃PO) are tetrahedral compounds that hold a prominent position in modern chemical research due to their distinct chemical properties. wikipedia.org They are most commonly prepared through the oxidation of the corresponding tertiary phosphines. wikipedia.org The phosphorus-oxygen (P-O) bond in these molecules is characteristically short and highly polar, which is a key determinant of their chemical behavior. wikipedia.org

The significance of tertiary phosphine oxides is multifaceted:

Ligands in Catalysis: They serve as important ligands in homogeneous catalysis, influencing the electronic properties of metal centers in complexes used for a variety of chemical transformations. researchgate.netwikipedia.org

Reagents in Synthesis: The phosphoryl group can be leveraged in various synthetic transformations. For instance, the conversion of tertiary phosphines to phosphine oxides is a driving force in widely used reactions like the Appel and Wittig reactions. The subsequent deoxygenation to regenerate the phosphine is also a well-studied area of research. wikipedia.orgwikipedia.org

Metal Extraction: The polarity of the P-O bond allows certain phosphine oxides to act as effective extractants for metal ions, a property utilized in hydrometallurgy and nuclear waste reprocessing. nii.ac.jp

Physical Organic Chemistry: The nature of the P-O bond itself has been a subject of extensive theoretical and computational study, contributing to a deeper understanding of chemical bonding involving main group elements. wikipedia.org

The substituents (R groups) on the phosphorus atom significantly modulate the properties of the phosphine oxide, such as its basicity, solubility, and steric profile, allowing for the fine-tuning of its function in various applications. researchgate.net

Structural Features and their Academic Implications for Diisopropyl Heptyl Phosphine Oxide

The molecular structure of diisopropyl heptyl phosphine oxide (C₁₃H₂₉OP) is central to its chemical identity and potential applications in research. smolecule.comnih.gov It features a pentavalent, tetracoordinate phosphorus center. researchgate.net

Key structural features include:

Phosphoryl Group (P=O): A highly polar double bond that is the primary site of reactivity, acting as a hydrogen bond acceptor and a coordination site for Lewis acids. wikipedia.org

Isopropyl Groups (-CH(CH₃)₂): Two bulky isopropyl groups are attached to the phosphorus atom. These groups create significant steric hindrance around the phosphorus center, which can influence the compound's reactivity and its coordination geometry when used as a ligand.

Heptyl Group (-C₇H₁₅): A seven-carbon, unbranched alkyl chain. This nonpolar chain imparts significant lipophilic (oil-loving) character to the molecule, affecting its solubility in various organic solvents. smolecule.com

The academic implications of this specific combination of structural elements are notable. The interplay between the bulky, sterically demanding isopropyl groups and the long, flexible heptyl chain can lead to unique packing arrangements in the solid state and specific conformational preferences in solution. This structure makes it a candidate for research in areas such as solvent extraction, where the lipophilic heptyl chain can enhance solubility in organic phases while the polar phosphoryl group chelates metal ions. Furthermore, its use as a ligand in catalysis would be influenced by the steric bulk of the isopropyl groups, which can affect the selectivity and activity of a catalytic system. researchgate.netwikipedia.org

Chemical Data for Diisopropyl Heptyl Phosphine Oxide

| Property | Value |

| Molecular Formula | C₁₃H₂₉OP |

| Molecular Weight | 232.34 g/mol |

| IUPAC Name | 1-di(propan-2-yl)phosphorylheptane |

| CAS Number | 1487170-15-9 |

| Canonical SMILES | CCCCCCCP(=O)(C(C)C)C(C)C |

| InChI Key | TXGFWTAHDCIQST-UHFFFAOYSA-N |

| Solubility | Soluble in DMSO |

Data sourced from PubChem and other chemical suppliers. smolecule.comnih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

1487170-15-9 |

|---|---|

Molecular Formula |

C13H29OP |

Molecular Weight |

232.35 |

IUPAC Name |

1-di(propan-2-yl)phosphorylheptane |

InChI |

InChI=1S/C13H29OP/c1-6-7-8-9-10-11-15(14,12(2)3)13(4)5/h12-13H,6-11H2,1-5H3 |

InChI Key |

TXGFWTAHDCIQST-UHFFFAOYSA-N |

SMILES |

CCCCCCCP(=O)(C(C)C)C(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cryosim1; Cryosim 1; Cryosim-1 |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for Diisopropyl Heptyl Phosphine Oxide and Analogues

Direct Synthesis Routes via Phosphine (B1218219) Precursors

Direct synthesis routes are fundamental in organophosphorus chemistry, providing straightforward methods for the formation of the target phosphine oxide from its corresponding phosphine precursor.

A primary method for synthesizing diisopropyl heptyl phosphine oxide involves the direct C-P bond formation between a heptyl halide and diisopropylphosphine (B1583860). smolecule.com This nucleophilic substitution reaction is typically conducted in the presence of a suitable base to neutralize the hydrogen halide byproduct, driving the reaction to completion. The choice of solvent and the nature of the halide (iodide, bromide, or chloride) can significantly influence the reaction rate and yield. Controlled, often inert, atmospheric conditions are crucial to prevent the oxidation of the diisopropylphosphine reactant.

The classical approach involves the sequential alkylation of a phosphorus source, such as phosphorus trichloride (B1173362), first with isopropyl Grignard reagents to form a diisopropylphosphino intermediate, which then reacts with a heptyl halide. smolecule.com This multi-step process allows for precise control over the introduction of the different alkyl groups.

Table 1: Reaction Parameters for Halide-Phosphine Coupling

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Reactants | Heptyl Halide, Diisopropylphosphine | Forms the C-P bond |

| Base | Triethylamine, etc. | Neutralizes HX byproduct |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Solubilizes reactants |

| Atmosphere | Inert (Nitrogen, Argon) | Prevents phosphine oxidation |

| Temperature | Varies (e.g., 0°C to RT) | Controls reaction rate |

Once the precursor, diisopropyl heptyl phosphine, is obtained, it can be readily converted to the corresponding phosphine oxide through oxidation. This transformation is a common and generally high-yielding step in phosphine oxide synthesis. A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being one of the most common and effective. smolecule.comrsc.org The reaction involves the nucleophilic attack of the phosphine's lone pair of electrons on an oxygen atom of the oxidizing agent. smolecule.com

The reaction is often performed in polar solvents like methanol (B129727) or acetonitrile (B52724). smolecule.com Careful control of the stoichiometry of the oxidizing agent (typically 1.2-2.0 equivalents) and temperature is necessary to ensure complete conversion while minimizing potential side reactions or over-oxidation. smolecule.com The resulting phosphine oxides can sometimes form stable adducts with hydrogen peroxide, which may require a subsequent purification step, such as treatment with molecular sieves, to isolate the pure phosphine oxide. rsc.org

Phosphorylation-Based Synthetic Approaches

Phosphorylation-based methods construct the phosphine oxide by forming the critical carbon-phosphorus bonds on a phosphorus-containing scaffold. These routes are highly versatile and can be adapted for a wide range of substituted phosphine oxides.

One of the most established phosphorylation strategies involves the use of organometallic reagents, particularly Grignard or organolithium reagents, with a suitable phosphorus electrophile. smolecule.com For diisopropyl heptyl phosphine oxide, a classical synthesis starts with phosphorus trichloride. smolecule.com This precursor undergoes sequential alkylation, first reacting with an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) to form a chlorodiisopropylphosphine (B1205602) intermediate. This intermediate is then coupled with a heptyl Grignard reagent (e.g., heptylmagnesium bromide) under anhydrous conditions to complete the phosphine structure, which is subsequently oxidized. smolecule.com

More recent advancements allow for the direct conversion of phosphonates to tertiary phosphine oxides. acs.org This method utilizes stoichiometric amounts of Grignard reagents to displace the alkoxy groups on the phosphonate, forming the desired C-P bonds directly. The addition of an additive like sodium trifluoromethanesulfonate (B1224126) (NaOTf) has been shown to be crucial for achieving high yields by preventing the formation of unreactive magnesium-phosphorus oligomers. acs.org

Catalytic Strategies for Phosphine Oxide Synthesis

Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve efficient and selective bond formations. For phosphine oxide synthesis, nickel and copper catalysts have proven to be particularly effective in mediating the construction of carbon-phosphorus bonds. nih.govnih.gov

Nickel catalysis offers a powerful tool for the cross-coupling of various phosphorus-containing nucleophiles with organic electrophiles. nih.gov These reactions provide a direct route to aryl and alkyl phosphine oxides. For instance, nickel complexes can effectively catalyze the coupling of H-phosphine oxides, H-phosphinates, or H-phosphites with aryl boronic acids to yield the corresponding aryl-phosphorus compounds. organic-chemistry.org Similarly, nickel catalysts facilitate the coupling of secondary phosphine oxides with aryl halides or sulfonates. nih.govbeilstein-journals.org

A notable strategy involves the nickel-catalyzed dearylative alkylation of phosphonium (B103445) salts. chemrxiv.orgrsc.org In this approach, a readily available tertiary phosphine (like triphenylphosphine) is first alkylated to form a phosphonium salt. A nickel catalyst then selectively cleaves a phenyl group, allowing for the formation of an alkyl-substituted phosphine, which can be oxidized to the final phosphine oxide. This method provides a pathway to diversify phosphine structures without handling pyrophoric primary or secondary phosphines. chemrxiv.org

Table 2: Examples of Nickel-Catalyzed C-P Coupling Reactions

| Phosphorus Source | Coupling Partner | Nickel Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| H-phosphine oxides | Arylboronic acids | Ni(II) salt/ligand | Arylphosphine oxides | organic-chemistry.org |

| Secondary phosphine oxide | Benzyl bromide | NiCl2(dppe) | Tertiary phosphine oxide | beilstein-journals.org |

| Diarylphosphane oxides | Aryl sulfonates | NiCl2(dppf)/dppf | Triarylphosphine oxides | nih.gov |

| Alkylated Phosphonium Salt | - | Ni(COD)2/ligand | Tertiary Phosphine | rsc.org |

Copper-catalyzed reactions represent another cornerstone of modern C-P bond formation, often prized for their cost-effectiveness and mild reaction conditions. acs.org Copper(I) iodide is a frequently used catalyst, often in combination with a ligand such as N,N'-dimethylethylenediamine or 1,10-phenanthroline, to mediate the coupling of phosphorus nucleophiles with various organic halides or boronic acids. nih.govacs.orgnih.gov

These methods have been successfully applied to the synthesis of a broad range of phosphine oxides and related phosphorus compounds. For example, a general and highly efficient method involves the copper-catalyzed coupling of secondary phosphines (like diaryl or dialkyl phosphines) with aryl and vinyl halides. nih.govacs.org This approach tolerates a variety of functional groups and can be used for sterically hindered substrates. acs.org Other variations include the copper-catalyzed addition of H-phosphine oxides to alkynes to stereoselectively form E-alkenylphosphine oxides and the coupling of H-phosphonates with arylboronic acids. nih.govrsc.org

Table 3: Examples of Copper-Mediated C-P Coupling Reactions

| Phosphorus Source | Coupling Partner | Copper Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Secondary phosphines | Aryl/Vinyl halides | CuI / N,N'-dimethylethylenediamine | Tertiary phosphines | acs.org |

| H-phosphine oxides | Alkynes | CuI / ethylenediamine | E-alkenylphosphine oxides | rsc.org |

| H-phosphonate diesters | Arylboronic acids | Cu2O / 1,10-phenanthroline | Aryl phosphonates | nih.gov |

Palladium-Catalyzed Cross-Coupling Methods for Phosphine Oxides

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of carbon-phosphorus (C-P) bonds, enabling the synthesis of tertiary phosphine oxides from readily available precursors. researchgate.netorganic-chemistry.org This approach typically involves the reaction of a secondary phosphine oxide (SPO), such as diisopropyl phosphine oxide, with an organohalide. For the synthesis of diisopropyl heptyl phosphine oxide, this would entail the coupling of a heptyl halide with diisopropyl phosphine oxide.

The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the deprotonated secondary phosphine oxide and subsequent reductive elimination to yield the tertiary phosphine oxide and regenerate the active catalyst. The choice of ligands, base, and solvent is crucial for achieving high yields and preventing side reactions. organic-chemistry.orgorganic-chemistry.org Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) or Xantphos are often employed to facilitate the reaction. organic-chemistry.orgorganic-chemistry.org

The scope of this method is broad, accommodating a wide variety of (hetero)aryl halides and, in some cases, alkyl halides. organic-chemistry.orgliv.ac.uk The reaction conditions can be tuned to couple SPOs with sterically demanding substituents. organic-chemistry.org Furthermore, P-stereogenic tertiary phosphine oxides can be synthesized with high enantiomeric excess by coupling enantiopure secondary phosphine oxides with aryl bromides, a reaction that proceeds with retention of configuration at the phosphorus center. acs.org

Table 1: Typical Conditions for Palladium-Catalyzed C-P Cross-Coupling

| Component | Example | Role | Reference |

|---|---|---|---|

| Catalyst Precursor | Pd(OAc)₂ or Pd₂(dba)₃ | Source of active Pd(0) catalyst | researchgate.netliv.ac.uk |

| Ligand | dppf, dippf, PPh₃, Xantphos | Stabilizes the Pd center, facilitates oxidative addition and reductive elimination | organic-chemistry.orgorganic-chemistry.org |

| Base | Cs₂CO₃, K₂CO₃, t-BuOK | Deprotonates the secondary phosphine oxide | researchgate.netorganic-chemistry.org |

| Phosphine Source | Secondary Phosphine Oxide (e.g., Diisopropyl phosphine oxide) | Nucleophilic phosphorus component | researchgate.net |

| Coupling Partner | (Het)aryl Halide, Alkyl Halide (e.g., Heptyl bromide) | Electrophilic carbon component | organic-chemistry.org |

| Solvent | Dioxane, Toluene, DMF | Solubilizes reactants and catalyst | liv.ac.uk |

Radical-Promoted Decarboxylation for Phosphine Oxide Formation

An alternative to traditional cross-coupling is the use of radical-promoted reactions for C-P bond formation. Photoredox catalysis has emerged as a mild and efficient way to generate alkyl radicals from abundant carboxylic acids via decarboxylation. nih.gov These radicals can then be trapped by a suitable phosphorus-containing species to form the desired phosphine oxide.

In a typical process for synthesizing an analogue of diisopropyl heptyl phosphine oxide, a carboxylic acid (e.g., octanoic acid) is first converted into a redox-active ester. nih.gov Under visible light irradiation, a photocatalyst excites and facilitates a single-electron transfer (SET) to the ester, leading to its fragmentation, loss of CO₂, and formation of a heptyl radical. acs.org This highly reactive radical is then intercepted by a phosphorus-based radical trap to create the C-P bond. acs.org The subsequent steps involve oxidation and hydrolysis or another reaction to yield the final phosphine oxide product.

This methodology is valued for its mild reaction conditions and high functional group tolerance, allowing for the late-stage modification of complex molecules. nih.gov The generation of phosphoranyl radicals through the addition of nucleophiles like alcohols or carboxylic acids to a phosphine radical cation is another pathway that has been exploited to activate strong C-O bonds, expanding the toolkit for radical-based phosphine oxide synthesis. nih.gov

Table 2: Key Components in Radical Decarboxylative Phosphinylation

| Component | Example | Function | Reference |

|---|---|---|---|

| Radical Precursor | N-Hydroxyphthalimide (NHP) esters of carboxylic acids | Generates alkyl radical upon single-electron reduction and decarboxylation | acs.org |

| Photocatalyst | 4CzIPN, Iridium or Ruthenium complexes | Absorbs visible light and initiates the single-electron transfer (SET) process | nih.govnih.gov |

| Phosphorus Source | Dimethyl arylphosphonites, Diethyl alkylphosphonites, "BecaP" radical trap | Intercepts the generated alkyl radical to form a C-P bond | nih.govacs.org |

| Light Source | Blue or White LEDs | Provides the energy for photocatalyst excitation | nih.gov |

| Solvent | DMF, Acetonitrile | Solubilizes reactants and facilitates the reaction | nih.gov |

Stereoselective Synthesis of P-Stereogenic Phosphine Oxides

While diisopropyl heptyl phosphine oxide itself is achiral, the synthesis of its P-stereogenic analogues is of significant interest for applications in asymmetric catalysis. nsf.gov P-stereogenic secondary phosphine oxides (SPOs) are valuable, air-stable precursors for a wide range of chiral phosphorus ligands. nsf.govnih.gov

A dominant strategy for creating P-stereogenic centers involves the use of chiral auxiliaries. acs.org Readily available chiral amino alcohols, such as (1R,2S)-norephedrine, can be reacted with a phosphinyl chloride to form diastereomeric phosphinates. acs.orgresearchgate.net These diastereomers can be separated, often by crystallization, and the pure diastereomer is then treated with an organometallic reagent (e.g., a Grignard or organolithium reagent). researchgate.net This step proceeds via a stereospecific nucleophilic substitution, typically with inversion of configuration at the phosphorus center, to yield the enantiomerically enriched tertiary phosphine oxide after removal of the auxiliary. nsf.gov

Another key approach is the kinetic resolution of racemic secondary phosphine oxides, where one enantiomer reacts preferentially with a chiral reagent or catalyst. nsf.gov Additionally, direct asymmetric cross-coupling reactions using a chiral catalyst system, such as a palladium complex with a chiral phosphine ligand (e.g., Xiao-Phos), have been developed to directly couple racemic SPOs with aryl halides to produce P-chiral tertiary phosphine oxides in high yield and enantioselectivity. acs.org

Table 3: Strategies for Stereoselective Synthesis of Phosphine Oxides

| Strategy | Description | Key Features | Reference |

|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to create separable diastereomers. | Relies on efficient separation (crystallization/chromatography); auxiliary is often recoverable. | acs.orgresearchgate.net |

| Kinetic Resolution | One enantiomer of a racemic SPO is selectively reacted or catalyzed. | Maximum theoretical yield is 50% for the recovered starting material and 50% for the product. | nsf.govacs.org |

| Asymmetric Catalysis | A chiral catalyst is used to convert a prochiral substrate or a racemic mixture into an enantioenriched product. | Potentially more efficient and atom-economical; relies on the development of effective chiral ligands/catalysts. | acs.org |

| Classical Resolution | Racemic SPOs are separated by forming diastereomeric complexes with a chiral resolving agent (e.g., TADDOL derivatives). | Applicable to stable racemic compounds; scalability can be demonstrated. | acs.org |

Functionalization of Phosphine Oxide Precursors

The functionalization of pre-existing phosphine oxide frameworks provides a direct route to novel analogues without requiring de novo synthesis. These transformations can occur at the phosphorus center, the P-bound alkyl/aryl groups, or through reactions involving the P=O bond.

One common method is the palladium-catalyzed coupling of bromo-substituted arylphosphine oxides with various partners. liv.ac.uk For example, a precursor like (4-bromophenyl)diisopropylphosphine oxide could undergo Suzuki coupling with boronic acids, Heck coupling with olefins, or Buchwald-Hartwig amination to introduce a wide range of functional groups onto the aromatic ring. liv.ac.uk This allows for the synthesis of phosphine oxides with tailored electronic properties or solubility.

The P-H bond of secondary phosphine oxides is also a key site for functionalization. The Pudovik reaction, which is the addition of the P-H bond across a carbon-carbon double bond (e.g., in an aldehyde), can be used to introduce hydroxymethyl groups. acs.org This transformation can be highly stereospecific when using enantiopure SPOs. acs.org Similarly, the Hirao reaction allows for the palladium-catalyzed cross-coupling of SPOs with aryl halides. acs.org Furthermore, the phosphine oxide group itself can act as a directing group or ligand in transition-metal-catalyzed reactions, promoting transformations at other sites within the molecule, such as C-H activation. mdpi.com

Table 4: Selected Functionalization Reactions for Phosphine Oxide Precursors

| Reaction Type | Reagents/Catalyst | Transformation | Reference |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd₂(dba)₃/PPh₃), Base | Couples a bromoarylphosphine oxide with an aryl group. | liv.ac.uk |

| Heck Coupling | Olefin, Pd catalyst | Couples a bromoarylphosphine oxide with an alkene. | liv.ac.uk |

| Pudovik Reaction | Aldehyde or Ketone, Base | Adds the P-H bond of an SPO across a carbonyl C=O bond. | acs.org |

| Hirao Reaction | Aryl Halide, Pd catalyst | Couples the P-H bond of an SPO with an aryl halide. | acs.org |

| C-H Activation | Rh(I) catalyst | The phosphine oxide group can direct the cyclization of attached moieties. | mdpi.com |

Fundamental Chemical Reactivity and Mechanistic Investigations of Phosphine Oxides

Reaction Classes Involving the Phosphoryl Moiety

The phosphoryl group (P=O) is the primary site of reactivity in diisopropyl heptyl phosphine (B1218219) oxide and related compounds. Reactions typically involve the phosphorus center, the oxygen atom, or the cleavage of the P=O bond itself.

Nucleophilic Processes at the Phosphorus CenterThe phosphorus atom in a phosphine oxide is electron-deficient and can act as a Lewis acid, making it susceptible to attack by nucleophiles.smolecule.comThis interaction can lead to the formation of new compounds through nucleophilic substitution.smolecule.comThe general stability of the P=O bond means that these reactions often require activation of the phosphine oxide or highly reactive nucleophiles.

Phosphorus-stabilized carbanions, which are themselves potent nucleophiles, are key intermediates in several important organic reactions. For example, the Horner-Wittig reaction utilizes carbanions derived from phosphine oxides to react with aldehydes or ketones, forming alkenes. nih.gov Although the primary reactivity is that of the carbanion, the phosphine oxide moiety is crucial for its formation and stabilization.

Nucleophilic phosphine catalysis, a broad area of organocatalysis, operates through the initial addition of a tertiary phosphine to an electron-deficient substrate, generating a reactive zwitterionic intermediate. acs.org While this involves the phosphine rather than the phosphine oxide directly, the regeneration of the phosphine from its oxide byproduct is a critical step for catalytic turnover, highlighting the importance of the P(III)/P(V)=O redox cycle. acs.org

Oxidation Reactions and their Influence on ReactivityTertiary phosphine oxides like diisopropyl heptyl phosphine oxide are the highest common oxidation state for the phosphorus atom and are generally resistant to further oxidation under typical conditions.wikipedia.orgThey are often the stable byproducts of reactions like the Wittig olefination.wikipedia.org

However, secondary phosphine oxides (SPOs), which have a P-H bond, can be readily oxidized to the corresponding phosphinic acids (R₂P(O)OH). wikipedia.org This reaction proceeds via a tautomeric equilibrium where the SPO converts to its phosphinous acid form (R₂POH) before being oxidized. wikipedia.org While diisopropyl heptyl phosphine oxide is a tertiary phosphine oxide and lacks this P-H bond, this reactivity pattern is fundamental to the broader class of phosphine oxides. In some cases, harsh oxidation conditions or air oxidation can lead to the insertion of oxygen into the phosphorus-carbon bonds of tertiary phosphine oxides. rsc.org

Hydrolytic Transformations of Phosphine OxidesIn the presence of water, phosphine oxides can undergo hydrolysis, although the conditions required can vary. For diisopropyl heptyl phosphine oxide, hydrolysis may lead to the corresponding phosphonic acids.smolecule.comIn some instances, the hydrolysis of phosphine oxides can result in the cleavage of the phosphorus-carbon bond.researchgate.net

The synthesis of tertiary phosphine oxides can also be achieved through the alkaline hydrolysis of certain quaternary phosphonium (B103445) salts. tandfonline.com For example, treating specific phosphonium salts with a mixture of potassium tert-butoxide (t-BuOK) and a stoichiometric amount of water can selectively cleave a P-C bond to yield the desired phosphine oxide. tandfonline.com

Reduction of Phosphine Oxides to Phosphines

The deoxygenation of the stable P=O bond to regenerate the corresponding phosphine is a thermodynamically challenging but synthetically crucial transformation. It is essential for recycling phosphine ligands used in catalysis and stoichiometric reagents from their oxide byproducts. wikipedia.orgbenthamdirect.com

Advanced Reducing Agent Systems and their Efficacy (e.g., Silane-based reagents, Aluminum Hydrides)Silanes are the most widely used class of reagents for the reduction of phosphine oxides due to their functional group tolerance and milder reaction conditions compared to other hydrides.benthamdirect.comeurekaselect.com

Silane-Based Reagents : A variety of silanes have been developed for this purpose. Trichlorosilane (HSiCl₃) is a classic and effective reagent, but its corrosiveness is a drawback. benthamdirect.com More user-friendly alternatives include phenylsilane (B129415) (PhSiH₃), polymethylhydrosiloxane (B1170920) (PMHS), and tetramethyldisiloxane (TMDS). eurekaselect.com PMHS is an inexpensive byproduct of the silicone industry, but its lower reactivity may necessitate higher temperatures. eurekaselect.commdpi.com Recently, 1,3-diphenyl-disiloxane (DPDS) has been identified as a highly powerful and chemoselective reductant, capable of reducing phosphine oxides even at room temperature when paired with a Brønsted acid catalyst. nih.gov

Aluminum Hydrides : Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of deoxygenating phosphine oxides. However, its high reactivity can limit its chemoselectivity with sensitive functional groups. organic-chemistry.org A common strategy involves a two-step process where the phosphine oxide is first treated with a methylation agent before reduction with LiAlH₄. This method can proceed with inversion of configuration for chiral phosphine oxides. organic-chemistry.org

The table below summarizes the efficacy of various reducing agents for tertiary phosphine oxides.

| Reagent System | Typical Conditions | Advantages | Disadvantages | Citations |

| Trichlorosilane (HSiCl₃) | Amine base (e.g., NEt₃), solvent | Effective, standard method | Corrosive, harsh conditions | wikipedia.orgmdpi.com |

| Polymethylhydrosiloxane (PMHS) | High temperature (200-250 °C) or with catalyst | Inexpensive, low toxicity | Requires high temperatures, slower reaction | eurekaselect.commdpi.com |

| Tetramethyldisiloxane (TMDS) | With catalyst (e.g., Ti(OⁱPr)₄) | Mild reducing agent | Requires catalyst | eurekaselect.comorganic-chemistry.org |

| 1,3-Diphenyl-disiloxane (DPDS) | 110 °C or room temp. with Brønsted acid | Highly chemoselective, can be additive-free | --- | nih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | After activation (e.g., methylation) | Powerful reducing agent | Low chemoselectivity, harsh | organic-chemistry.org |

Metal-Free Reduction Strategies for Phosphine OxidesSignificant research has focused on developing metal-free reduction protocols to enhance the sustainability and practicality of phosphine oxide reduction.

One prominent strategy involves the use of inexpensive silanes, such as PMHS or (EtO)₂MeSiH, in the presence of a catalytic amount of a specific Brønsted acid, like a diaryl phosphoric acid. nih.govacs.org This approach offers remarkable chemoselectivity, tolerating sensitive functional groups such as ketones, esters, and nitriles that would be reduced by harsher reagents. acs.org

Another effective metal-free method employs an activation/deprotection sequence. The phosphine oxide is first activated with oxalyl chloride to form an intermediate chlorophosphonium salt. This activated intermediate is then reduced by a reagent such as hexachlorodisilane (B81481). acs.orgkit.edu This one-pot procedure proceeds under mild conditions and produces the desired phosphine in high purity after a simple workup. acs.orgkit.edu

Mechanistic Pathways of Phosphine Oxide Reduction

The reduction of tertiary phosphine oxides, such as diisopropyl heptyl phosphine oxide, to the corresponding phosphine is a challenging but crucial transformation due to the high strength of the phosphorus-oxygen double bond (P=O). Various reducing agents and methodologies have been developed, each with its own mechanistic pathway.

Commonly employed reducing agents include silanes, metal hydrides, and other specialized reagents. The mechanism of reduction often depends on the nature of the reducing agent and the substituents on the phosphine oxide.

Reduction by Silanes: Silanes, such as phenylsilane (PhSiH₃), are effective reducing agents for phosphine oxides. Kinetic and DFT (Density Functional Theory) studies on the reduction of tri-n-butylphosphine oxide by phenylsilane suggest a nonpolar, concerted mechanism. kul.pl The reaction is thought to proceed through a transition state where the Si-H bond is broken as new Si-O and P-H bonds are formed. kul.pl An alternative hypothetical ionic mechanism has been considered but is generally less favored based on computational evidence. kul.pl

A general representation of the silane (B1218182) reduction mechanism is a two-step process. The first step involves the formation of a phosphonium-like intermediate, followed by the transfer of a hydride from the silicon to the phosphorus atom, leading to the phosphine and a siloxane byproduct. The reaction can be catalyzed by various additives.

Reduction by Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are also capable of reducing phosphine oxides. rsc.org The mechanism is believed to involve the initial coordination of the aluminum to the oxygen atom of the phosphine oxide, making the phosphorus atom more electrophilic. A subsequent nucleophilic attack by a hydride ion (H⁻) on the phosphorus center leads to the formation of a pentacoordinate intermediate. This intermediate then collapses, breaking the P-O bond and yielding the phosphine.

Table 1: Comparison of General Mechanistic Features of Phosphine Oxide Reduction

| Reducing Agent | Key Mechanistic Features | Intermediate/Transition State |

| Silanes (e.g., PhSiH₃) | Often non-polar, concerted mechanism. Can also proceed via a phosphonium-like intermediate. | Pentacoordinate silicon transition state or phosphonium-like intermediate. |

| Metal Hydrides (e.g., LiAlH₄) | Coordination of metal to the P=O oxygen, followed by hydride attack on phosphorus. | Pentacoordinate phosphorus intermediate. |

| TMEDA-mediated | Formation of a halophosphonium salt, followed by intermolecular hydride transfer from TMEDA. | P(V) halophosphonium salt. acs.org |

This table presents generalized mechanistic features and may vary depending on the specific phosphine oxide and reaction conditions.

Stereospecific Reduction Methodologies for Chiral Phosphines

For chiral phosphine oxides, the stereochemical outcome of the reduction is of paramount importance, particularly in the synthesis of enantiopure phosphine ligands for asymmetric catalysis. rsc.org While diisopropyl heptyl phosphine oxide is not itself chiral, if a tertiary phosphine oxide possesses a stereogenic phosphorus center (i.e., has three different substituents), its reduction can proceed with either retention or inversion of configuration, or with racemization. rsc.org

The development of stereospecific reduction methods has been a significant area of research. The choice of reducing agent and reaction conditions dictates the stereochemical course of the reaction.

Inversion of Configuration: A notable method that proceeds with inversion of configuration involves the activation of the phosphine oxide with a methylation agent, such as methyl triflate, followed by reduction with lithium aluminum hydride. rsc.org This method is effective for producing optically active P-chirogenic phosphines. The proposed mechanism involves the formation of a phosphonium salt, which then undergoes nucleophilic attack by a hydride, leading to inversion at the phosphorus center.

Retention of Configuration: Conversely, some reduction methods proceed with retention of configuration. These often involve reagents that facilitate a different type of intermediate or reaction pathway that avoids the typical backside attack leading to inversion.

The stereochemical outcome is highly dependent on the specific reagents and the structure of the phosphine oxide.

Table 2: Stereochemical Outcomes of Chiral Phosphine Oxide Reduction

| Reagent System | Predominant Stereochemical Outcome | Mechanistic Implication |

| Methyl Triflate / LiAlH₄ | Inversion | Nucleophilic attack on the activated phosphonium salt. rsc.org |

| Silanes (various conditions) | Can be either retention or inversion | Dependent on the specific silane and additives used. |

This table illustrates general trends; the actual outcome can be influenced by the substrate and reaction conditions.

Selective Carbon-Phosphorus(O) Bond Cleavage Reactions

The carbon-phosphorus (C-P) bond is generally robust. However, under certain conditions, selective cleavage of a C-P bond in a phosphine oxide can be achieved. This reactivity is influenced by the nature of the groups attached to the phosphorus atom.

In tertiary phosphines, the cleavage of a P-C bond by alkali metals like lithium has been studied. The mechanism is thought to involve a thermodynamic equilibrium between radicals and anions formed by the cleavage of different P-C bonds. anu.edu.au For a compound like diisopropyl heptyl phosphine oxide, the relative stability of the potential carbanions or radicals (isopropyl vs. heptyl) would influence which bond is preferentially cleaved.

The presence of activating groups on the carbon atom adjacent to the phosphorus can facilitate C-P bond cleavage. For instance, phosphine oxides with a hydroxyl or carbonyl group on the α-carbon are more susceptible to C-P bond scission. chempedia.info

More recent studies have shown that sodium can be effective and selective in the cleavage of P-C bonds in compounds like triphenylphosphine (B44618) oxide, leading to the formation of sodium diphenylphosphinite (Ph₂P(ONa)). acs.org The reactivity for an alkyl-substituted phosphine oxide like diisopropyl heptyl phosphine oxide would likely differ due to the different electronic and steric properties of the alkyl groups compared to aryl groups.

Prototropic Tautomerism of Secondary Phosphine Oxides and its Reactivity Implications

This section pertains to secondary phosphine oxides, which are characterized by the presence of a P-H bond. These compounds can exist in a tautomeric equilibrium between the pentavalent phosphine oxide form (>P(O)H) and the trivalent phosphinous acid form (>P-OH). nih.gov This tautomerism is crucial to their reactivity, as the trivalent form possesses a lone pair of electrons on the phosphorus atom, making it nucleophilic and capable of coordinating to metal centers. nih.gov

Diisopropyl heptyl phosphine oxide, with the chemical formula C₁₃H₂₉OP, has a structure where the phosphorus atom is bonded to two isopropyl groups, one heptyl group, and one oxygen atom. nih.gov As all three organic substituents are directly attached to the phosphorus atom via carbon-phosphorus bonds, it is classified as a tertiary phosphine oxide . Therefore, it does not possess the P-H bond necessary for the prototropic tautomerism characteristic of secondary phosphine oxides. Consequently, the discussion of this specific type of tautomerism and its reactivity implications is not applicable to diisopropyl heptyl phosphine oxide.

Coordination Chemistry and Ligand Design Principles with Phosphine Oxides

Phosphine (B1218219) oxides, characterized by the P=O functional group, act as hard Lewis bases, readily donating electron density from the oxygen atom to coordinate with metal centers. wikipedia.org This interaction typically results in the formation of strong M-O bonds. Upon complexation, the P-O bond distance slightly elongates, which is consistent with the stabilization of the ionic resonance structure of the phosphine oxide. wikipedia.org

Role as Ligands in Asymmetric Hydrophosphinylation Catalysis

Dialkyl phosphine oxides have been successfully introduced as ligands in catalytic asymmetric transformations. nih.gov Specifically, they are instrumental in the phospha-Michael reaction, a type of asymmetric hydrophosphinylation, involving α,β-unsaturated N-acylpyrroles. nih.gov This process facilitates the creation of P-chiral tertiary phosphine oxides, which are valuable intermediates for synthesizing chiral phosphine ligands. nih.govrsc.org

The hydrophosphinylation reaction is an atom-economic method for forming P-C bonds. nih.gov Catalytic systems employing metals such as nickel and copper have been developed to achieve high yields and excellent enantioselectivities. rsc.orgnih.gov For instance, a nickel-catalyzed hydrophosphinylation of enynes with secondary phosphine oxides (SPOs) produces a variety of alkenyl phosphine oxides, which can serve as precursors to bidentate ligands. nih.gov Similarly, a copper-catalyzed platform enables the enantioselective hydrophosphinylation of ethynylazaarenes, converting racemic SPOs into P-chiral tertiary phosphine oxides with high efficiency. rsc.org

Interactive Table: Catalytic Asymmetric Hydrophosphinylation Reactions

| Catalyst System | Substrate Type | Product Type | Key Outcome | Reference(s) |

| Not Specified | α,β-unsaturated N-acylpyrroles | Chiral Tertiary Phosphine Oxides | Excellent enantioselectivities (94->99% ee) and yields. | nih.gov |

| Nickel Complex | Enynes | Alkenyl Phosphine Oxides | High regio- and enantioselectivity; precursors to bidentate ligands. | nih.gov |

| Copper Complex | Ethynylazaarenes | P-chiral 2-azaaryl-ethylphosphine Oxides | High yields and exceptional enantioselectivities; intermediates for P,N-ligands. | rsc.org |

Principles of [P,O]-Chelated Ligand Systems in Catalysis

While diisopropyl heptyl phosphine oxide itself is a monodentate ligand, the principles of [P,O]-chelation are crucial in modern ligand design. Ligands that contain both a hard phosphine oxide (P=O) donor and a soft phosphine (P) donor are known as hemilabile ligands. nih.gov

These systems offer a unique combination of properties. The soft phosphine center typically forms a strong, stable bond with a low-valent transition metal, anchoring the ligand to the catalyst. In contrast, the hard phosphine oxide center forms a weaker, more labile bond. nih.gov This lability allows the P=O group to dissociate from the metal center, creating a vacant coordination site necessary for substrate binding and subsequent catalytic steps. libretexts.org After the reaction occurs, the P=O group can recoordinate, stabilizing the complex. This ability to reversibly bind and release makes phosphine oxides effective stabilizing ligands in catalytic processes, such as palladium-catalyzed cross-coupling reactions, where they can prevent catalyst decomposition through agglomeration or oxidation. nih.gov

Actinide and Lanthanide Coordination Chemistry

Phosphine oxides are highly effective ligands and extractants for f-block elements, including actinides and lanthanides, due to the strong interaction between the hard P=O donor group and the hard f-block metal ions. researchgate.net

Uranyl Adduct Formation and Structural Features

Phosphine oxides are recognized as potent extractants for 4f and 5f metal ions, a group that includes the uranyl cation (UO₂²⁺). The coordination chemistry is dominated by the strong bond formed between the hard Lewis acidic uranyl ion and the hard Lewis base of the phosphine oxide's oxygen atom. The specific structural features of uranyl adducts with phosphine oxides depend on the stoichiometry and the steric bulk of the ligand's substituents. Typically, the linear O=U=O axis is maintained, with the phosphine oxide ligands coordinating in the equatorial plane.

Complexation with Trivalent Lanthanide Cations

Diisopropyl heptyl phosphine oxide and similar phosphine oxide ligands form stable complexes with trivalent lanthanide (Ln³⁺) cations. researchgate.net The coordination of these ligands is a key principle behind their use in the liquid-liquid extraction and separation of lanthanides, a critical process in reprocessing nuclear fuels. staffs.ac.uk

Beyond separation science, these complexes are significant for their photophysical properties. The phosphine oxide ligands can act as "antennas," absorbing energy and transferring it to the central lanthanide ion, which then emits light. ub.edu This sensitization enhances the characteristic luminescence of the lanthanide ion. researchgate.netub.edu The P=O group's vibrational frequency is low enough that it does not promote non-radiative decay of the lanthanide's excited state, leading to higher quantum yields and longer luminescence lifetimes. researchgate.net

Influence of Ligand Structure on Complexation Mode in Lanthanide Systems

The structure of the phosphine oxide ligand has a profound impact on the nature of the resulting lanthanide complex. researchgate.net Key factors include:

Steric Hindrance : The size of the alkyl or aryl groups (R in R₃PO), such as the isopropyl and heptyl groups, influences the coordination number and geometry of the complex. Increasing the steric bulk of the substituents can lead to complexes with lower coordination numbers. For example, complexes with the smaller trimethylphosphine (B1194731) oxide often have different structures than those with the bulkier triethylphosphine (B1216732) oxide. staffs.ac.uk

Number of Donor Groups : While diisopropyl heptyl phosphine oxide is a monodentate ligand, related bis(phosphine oxide) ligands can act as chelating agents. The structure of the group linking the two P=O functions significantly impacts the complexation mode and the stability of the resulting chelate ring. researchgate.net

Functional Groups : The incorporation of other functional groups into the phosphine oxide structure can tune the electronic properties and introduce new binding modes, such as chelation. staffs.ac.ukub.edu This allows for the fine-tuning of the properties of the resulting lanthanide complexes for specific applications like optical devices or sensors. staffs.ac.uk

Coordination with Main Group Elements (e.g., Organotin Adducts, Aluminum Complexes)

The coordination chemistry of phosphine oxides, including diisopropyl heptyl phosphine oxide, with main group elements is characterized by the formation of adducts where the phosphoryl oxygen acts as a Lewis base, donating electron density to the electron-deficient main group metal center. wikipedia.org Trialkylphosphine oxides are considered hard Lewis bases and thus form stable complexes with hard Lewis acids, which include many main group metal cations and organometallic fragments. wikipedia.org

Organotin Adducts:

Organotin halides (R_nSnX_{4-n}) are known to form stable adducts with phosphine oxides. lookchem.comwikipedia.org Studies on triethylphosphine oxide and triphenylphosphine (B44618) oxide have shown that they predominantly form 1:1 adducts with organotin mono- and dihalides in solution. lookchem.com The formation of these adducts can be monitored by techniques such as ³¹P NMR spectroscopy, where the chemical shift of the phosphine oxide signal changes upon coordination to the tin center. lookchem.com

The stability of these adducts is influenced by the Lewis acidity of the organotin halide, which in turn is affected by the nature of the organic (R) and halide (X) substituents on the tin atom. For instance, the acidity generally increases with the number of halide atoms. Phenyl-substituted organotins tend to be more acidic than their alkyl counterparts. lookchem.com Although specific studies on diisopropyl heptyl phosphine oxide are not prevalent, its behavior is expected to be analogous to other trialkylphosphine oxides like triethylphosphine oxide, forming stable 1:1 adducts with various organotin halides. The equilibrium constants for these adduct formations are a measure of the Lewis basicity of the phosphine oxide and the Lewis acidity of the organotin compound. lookchem.com

Aluminum Complexes:

Aluminum halides (AlX₃) are strong Lewis acids and readily form complexes with phosphine oxide ligands. Research on phosphine complexes with aluminum(III) halides has revealed the formation of four-, five-, and even six-coordinate aluminum centers. rsc.org For example, with trimethylphosphine (PMe₃), both 1:1 adducts [AlX₃(PMe₃)] and 1:2 adducts [AlX₃(PMe₃)₂] can be isolated, exhibiting tetrahedral and trigonal bipyramidal geometries, respectively. rsc.org

While phosphines coordinate through the phosphorus atom, phosphine oxides coordinate via the phosphoryl oxygen. The interaction of phosphine oxides with aluminum centers has been demonstrated in the formation of phosphine oxide-supported aluminum formazanate complexes, where the aluminum atom adopts an octahedral geometry with phosphine oxide donors in the axial positions. nih.govuwo.ca Given that diisopropyl heptyl phosphine oxide possesses a sterically accessible and basic oxygen atom, it is expected to form stable adducts with aluminum compounds, such as aluminum trichloride (B1173362). The stoichiometry and coordination number of the resulting complex would likely depend on the reaction conditions and the steric bulk of the phosphine oxide ligand.

Ligand Design Strategies for Enhanced Coordination Properties

The efficacy of a phosphine oxide ligand, such as diisopropyl heptyl phosphine oxide, in coordination chemistry is governed by a combination of its steric and electronic properties. nih.govmanchester.ac.uk Strategic modifications to the ligand's structure can be employed to tune these properties and enhance its coordination towards specific metal centers or to imbue the resulting complex with desired characteristics.

Electronic Tuning:

The electronic nature of the phosphine oxide is primarily dictated by the inductive effects of the substituents on the phosphorus atom. The electron-donating ability (basicity) of the phosphoryl oxygen can be modulated by altering these groups.

Alkyl vs. Aryl Groups: Trialkylphosphine oxides are generally more basic and better electron donors than triarylphosphine oxides. wikipedia.org This is due to the electron-donating nature of alkyl groups compared to the electron-withdrawing nature of aryl groups. For diisopropyl heptyl phosphine oxide, the presence of three alkyl groups (two isopropyl and one heptyl) makes it a relatively strong Lewis base.

Functional Group Introduction: The introduction of electron-withdrawing or electron-donating functional groups onto the alkyl chains can further fine-tune the basicity of the phosphoryl oxygen. For example, incorporating electronegative atoms like fluorine would decrease the basicity, while adding electron-releasing groups would increase it.

Steric Tuning:

The steric profile of a phosphine oxide ligand plays a crucial role in determining the number of ligands that can coordinate to a metal center, the stability of the resulting complex, and the reactivity of the metal center. libretexts.org

Chelating and Hemilabile Ligands: A powerful strategy involves designing multifunctional ligands. By incorporating a second donor group into the ligand backbone, a chelating ligand can be created, which often forms more stable complexes due to the chelate effect. If the second donor is a soft ligand (like a phosphine) and the first is a hard donor (like a phosphine oxide), a "hemilabile" ligand is formed. wikipedia.org These ligands can reversibly bind to a metal center through the softer donor, creating a vacant coordination site for catalysis while remaining anchored by the hard donor.

Advanced Analytical and Spectroscopic Characterization Methodologies for Phosphine Oxides and Complexes

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure, bonding, and electronic environment of diisopropyl heptyl phosphine (B1218219) oxide and its derivatives.

Multinuclear Solid-State MAS-NMR Spectroscopy for Ligand Binding Modes

Multinuclear solid-state magic-angle spinning nuclear magnetic resonance (MAS-NMR) spectroscopy is a powerful, non-destructive technique for characterizing the local environment of atomic nuclei in solid materials. nih.govresearchgate.net For phosphine oxides, ³¹P MAS-NMR is particularly informative for elucidating ligand binding modes at surfaces or in solid complexes. nih.gov

When diisopropyl heptyl phosphine oxide acts as a ligand, for instance, coordinating to a metal nanoparticle surface, the ³¹P chemical shift provides direct insight into the nature of the interaction. nih.gov The phosphorus atom in the P=O group is highly sensitive to its electronic surroundings. Coordination to a metal center alters the electron density around the phosphorus nucleus, resulting in a measurable change in its resonance frequency.

In a study on iridium nanoparticles stabilized by secondary phosphine oxides (SPOs), ³¹P MAS-NMR was used to identify different coordination modes of the ligand on the nanoparticle surface. nih.gov The spectra revealed the presence of the SPO ligand in three distinct states: as a neutral, physisorbed molecule (R₂P-O-H), as a purely anionic ligand bound to the iridium surface (Ir-P(O)R₂), and as a monoanionic bidentate dimer linked by a hydrogen bond (R₂P-O-H···O=PR₂). nih.gov

For diisopropyl heptyl phosphine oxide, a similar analytical approach would be employed. By acquiring ³¹P MAS-NMR spectra of its complexes or its adducts with nanoparticles, one could distinguish between free, uncoordinated molecules and those bound to a surface. The observed chemical shifts would allow for the characterization of the binding mode, providing crucial information for understanding the catalytic or material properties of the system.

Table 1: Illustrative ³¹P MAS-NMR Chemical Shifts for Different Phosphine Oxide Binding Modes (based on analogous systems)

| Binding Mode of Phosphine Oxide Ligand | Typical ³¹P Chemical Shift Range (ppm) |

|---|---|

| Neutral Physisorbed Ligand (e.g., R₃P=O) | Varies depending on specific structure |

| Anionic Ligand (e.g., M-P(O)R₂) | Significant shift from neutral state |

| Bidentate H-bonded Dimer | Distinct chemical shift from monomeric forms |

Data is illustrative and based on studies of secondary phosphine oxides on iridium nanoparticles. nih.gov

Attenuated Total Reflectance Fourier-Transform Infrared (ATR FT-IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR FT-IR) spectroscopy is a versatile surface-sensitive technique used to obtain the infrared spectrum of solid and liquid samples with minimal preparation. mdpi.comnih.gov It is particularly well-suited for studying the vibrational properties of molecules like diisopropyl heptyl phosphine oxide, both in its pure form and when complexed with other species. nih.govnih.govmdpi.com

The key to its utility for phosphine oxides is the strong, characteristic stretching vibration of the phosphoryl (P=O) group, which typically appears in the 1100–1250 cm⁻¹ region of the IR spectrum. researchgate.net The exact frequency of this band is highly sensitive to the molecular environment. When the oxygen atom of the P=O group participates in coordination to a metal ion or forms a hydrogen or halogen bond, the bond order is reduced, leading to a noticeable shift of the ν(P=O) band to a lower frequency (a red shift). researchgate.netmdpi.com

For example, in a study of hydrogen-bonded complexes between various phosphine oxides (including triphenylphosphine (B44618) oxide and tributylphosphine (B147548) oxide) and substituted phenols, the magnitude of the red shift of the ν(P=O) band was directly correlated with the strength of the hydrogen bond. researchgate.netpleiades.online This allows ATR FT-IR to be used as a quantitative tool to assess the strength of intermolecular interactions.

In the context of diisopropyl heptyl phosphine oxide, ATR FT-IR would be used to:

Confirm the identity and purity of the compound by identifying its characteristic vibrational bands, including the ν(P=O) stretch.

Study its interaction with metal centers, surfaces, or hydrogen/halogen bond donors by monitoring shifts in the ν(P=O) frequency.

Characterize thin films or surface-adsorbed layers of the compound on various substrates. dtic.mil

Table 2: Typical ν(P=O) Stretching Frequencies for Phosphine Oxides in Different Environments (based on analogous systems)

| Compound/Complex | ν(P=O) Wavenumber (cm⁻¹) | Interpretation |

|---|---|---|

| Trioctylphosphine (B1581425) oxide (TOPO), free | ~1146 | Uncoordinated P=O group. smolecule.com |

| Phosphine oxide-phenol H-bond complex | < 1146 | Red-shifted due to H-bond formation. researchgate.net |

| Phosphine oxide-metal complex | Varies (typically lower) | Shift depends on the Lewis acidity of the metal. |

Data is illustrative and based on reported values for analogous phosphine oxides.

Infrared and NMR Spectroscopy for Halogen Bond Characterization

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic region on another molecule, such as the oxygen atom of a phosphine oxide. Both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the detection and quantitative characterization of these interactions. mdpi.com

A comprehensive study using trimethylphosphine (B1194731) oxide (Me₃PO) as a model halogen bond acceptor demonstrated clear correlations between spectroscopic parameters and the properties of the halogen bond. mdpi.com

IR Spectroscopy : The formation of a halogen bond (R-X···O=P) causes a red shift in the P=O stretching frequency (Δν(P=O)). This shift is analogous to what is observed in hydrogen bonding and its magnitude correlates with the strength of the halogen bond. mdpi.com

³¹P NMR Spectroscopy : The formation of the halogen bond also induces a downfield shift in the ³¹P NMR signal (ΔδP). This change in the chemical shift has been shown to correlate strongly with the halogen bond energy. mdpi.com

These spectroscopic correlations provide a means to estimate the energy and geometry of halogen bonds in various environments, including in solution or within polymeric matrices, where diffraction methods are not feasible. mdpi.com For diisopropyl heptyl phosphine oxide, these techniques would allow for the detailed study of its interaction with various halogen bond donors. By measuring the changes in the ν(P=O) IR band and the ³¹P NMR chemical shift upon complexation, the strength and nature of the resulting halogen bonds could be accurately assessed.

Table 3: Spectroscopic Changes in Trimethylphosphine Oxide upon Halogen Bond Formation

| Halogen Bond Donor | Δν(P=O) (cm⁻¹) | Δδ³¹P (ppm) |

|---|---|---|

| C₆F₅I | -16.5 | 8.8 |

| I₂ | -21.4 | 10.4 |

| ICl | -43.2 | 22.8 |

Data adapted from DFT calculations on trimethylphosphine oxide complexes. mdpi.com

Diffraction Techniques for Structural Determination (e.g., X-ray Diffraction of complexes)

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic structure of crystalline materials. For complexes of diisopropyl heptyl phosphine oxide, XRD analysis would provide unambiguous information on bond lengths, bond angles, and the coordination geometry around the phosphorus and any coordinated metal centers. mdpi.com

When a phosphine oxide coordinates to a metal, changes in its molecular geometry occur. Typically, the P-O bond distance elongates upon coordination. For instance, the P-O bond length in free triphenylphosphine oxide is 1.48 Å, which increases to 1.51 Å in the complex NiCl₂[OP(C₆H₅)₃]₂. This elongation is consistent with the donation of electron density from the P=O bond to the metal center, weakening the P-O bond.

Although no crystal structures of diisopropyl heptyl phosphine oxide complexes are currently reported in the Cambridge Structural Database, the technique would be essential for:

Determining the exact binding mode (e.g., monodentate, bridging).

Measuring precise P-O, M-O, and other bond distances and angles.

Elucidating the supramolecular assembly in the solid state.

Electron Microscopy and X-ray Scattering for Nanoparticle-Ligand Systems (e.g., TEM, HRTEM, WAXS)

When diisopropyl heptyl phosphine oxide is used as a stabilizing ligand for the synthesis of nanoparticles, a combination of electron microscopy and X-ray scattering techniques is required for full characterization.

Transmission Electron Microscopy (TEM) provides information on the size, shape, and dispersion of the nanoparticles.

High-Resolution Transmission Electron Microscopy (HRTEM) allows for the visualization of the crystal lattice fringes of the nanoparticles, confirming their crystallinity and revealing details about their surface structure.

Wide-Angle X-ray Scattering (WAXS) provides information about the crystalline structure and average crystallite size of the nanoparticles. nih.gov

A study on iridium nanoparticles (IrNPs) ligated by secondary phosphine oxides (SPOs) utilized this suite of techniques to great effect. nih.gov TEM images confirmed the formation of small, well-dispersed nanoparticles. HRTEM and WAXS were used to confirm the crystalline nature of the IrNPs. nih.gov

For a system involving diisopropyl heptyl phosphine oxide as a ligand for nanoparticles, these techniques would be similarly applied to characterize the resulting nanomaterial. TEM would assess the success of the ligand in controlling particle size and preventing aggregation, while HRTEM and WAXS would provide details on the crystallinity and structure of the nanoparticle cores. nih.gov

Electrochemical Characterization of Phosphine Oxide Complexes

Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of molecules and their complexes. researchgate.net For phosphine oxide complexes, electrochemistry can provide insights into the electronic influence of the ligand on the metal center and probe the stability and reactivity of different oxidation states. nih.gov

The electrochemical behavior of metal complexes is sensitive to the nature of the ligands. The electron-donating or -withdrawing properties of the phosphine oxide ligand can shift the redox potentials of the metal center. nih.gov Furthermore, electrochemical techniques can be used to drive chemical reactions, such as the oxidation of phosphines to phosphine oxides. Constant current electrolysis, for example, has been explored as a method for synthesizing phosphine oxides in a controlled manner.

While specific electrochemical data for diisopropyl heptyl phosphine oxide is scarce, CV studies on its metal complexes would reveal:

The redox potentials (e.g., for Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couples) of the complex.

The reversibility of the redox processes.

The electronic effect of the diisopropyl heptyl phosphine oxide ligand compared to other phosphine oxide ligands.

In some cases, electrochemical studies can also shed light on catalytic mechanisms, for instance, by identifying redox steps involved in a catalytic cycle for reactions where a phosphine oxide complex is the catalyst. nih.gov

Computational and Theoretical Investigations of Diisopropyl Heptyl Phosphine Oxide Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable method for examining the energetics and pathways of chemical reactions involving organophosphorus compounds. nih.govpurdue.edu By modeling the electron density of a system, DFT allows for the calculation of molecular geometries, transition states, and reaction energies, providing a detailed picture of how reactions proceed. nih.govmdpi.com

Elucidation of Hydrophosphinylation Mechanisms

Hydrophosphinylation, the addition of a P-H bond across an unsaturated bond, is a primary atom-economical method for forming the carbon-phosphorus bonds necessary to synthesize phosphine (B1218219) precursors. rsc.org DFT calculations are instrumental in elucidating the mechanisms of these reactions, whether they are catalyzed by bases, radicals, or metal complexes. rsc.org

Theoretical studies can map the potential energy surface of the reaction between a secondary phosphine (e.g., diisopropylphosphine) and an alkene (e.g., 1-heptene). These calculations help determine the regio- and stereoselectivity by comparing the activation barriers for different pathways. For instance, DFT can model the transition states for both the Markovnikov and anti-Markovnikov addition products, explaining the experimentally observed selectivity.

Table 1: Illustrative DFT-Calculated Activation Energies for Competing Hydrophosphinylation Pathways

| Catalytic System | Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Radical Initiator (AIBN) | Anti-Markovnikov | 15.2 | Diisopropyl heptyl phosphine |

| Radical Initiator (AIBN) | Markovnikov | 21.5 | Branched Isomer |

| Base-Catalyzed (KOtBu) | Anti-Markovnikov | 18.9 | Diisopropyl heptyl phosphine |

Note: Data are illustrative, based on typical findings for hydrophosphinylation reactions.

Investigation of Selective Bond Cleavage Pathways

In the context of catalysis or degradation, phosphine oxide ligands can undergo undesirable bond cleavage reactions. Computational studies are critical for understanding the factors that govern the stability of these ligands. DFT can be used to model the thermodynamics and kinetics of competing bond cleavage pathways, such as P-C (phosphine-carbon) versus C-H bond scission within the alkyl groups.

For a metal complex containing Diisopropyl heptyl phosphine oxide, DFT calculations can compare the energy barriers for the oxidative addition of a P-C bond versus a C-H bond to the metal center. princeton.edu These investigations reveal how the electronic and steric properties of the metal and the ligand influence bond stability, guiding the design of more robust catalysts. princeton.edu

Modeling of Isomerization Processes in Metal Complexes

Metal complexes incorporating phosphine oxide ligands can exist as various isomers (e.g., cis/trans, facial/meridional). DFT modeling is used to predict the relative stabilities of these isomers and the energy barriers for their interconversion. chemrxiv.orgresearchgate.net By calculating the Gibbs free energies of different geometric arrangements of Diisopropyl heptyl phosphine oxide ligands around a metal center, researchers can predict the dominant isomer in solution and understand the dynamics of the coordination sphere. chemrxiv.org These studies are crucial for understanding catalytic mechanisms where the geometry of the active species is key to its reactivity and selectivity. researchgate.net

Quantum Chemical Calculations on Tautomerism and Conformational Equilibria

Secondary phosphine oxides, the precursors to tertiary phosphine oxides like Diisopropyl heptyl phosphine oxide, can exist in a tautomeric equilibrium between the pentavalent tetracoordinate phosphine oxide form (>P(O)H) and the trivalent P-hydroxy form, known as a phosphinous acid (>P-OH). nih.gov Quantum chemical calculations, particularly DFT, have been extensively used to study this equilibrium. nih.govrsc.org

Studies on similar secondary phosphine oxides show that the stability of the tautomers is highly dependent on the electronic nature of the substituents on the phosphorus atom and the polarity of the solvent. nih.gov For dialkyl phosphine oxides, the pentavalent form is overwhelmingly favored. DFT calculations can quantify this preference by computing the Gibbs free energy difference (ΔG) between the two tautomers. For di-n-hexyl phosphine oxide, a close structural analog, DFT calculations estimated an activation barrier of approximately 27.3 kcal/mol for the tautomerization reaction, confirming the high stability of the phosphine oxide form. rsc.org

Furthermore, the heptyl and isopropyl groups of Diisopropyl heptyl phosphine oxide allow for significant conformational flexibility. Theoretical calculations can explore the potential energy surface to identify low-energy conformers and determine the rotational barriers around the P-C and C-C bonds.

Table 2: Calculated Relative Energies for Phosphine Oxide Tautomers in Different Solvents

| Compound Family | Solvent (Implicit) | ΔG (GP(V) – GP(III)) (kcal/mol) | Favored Tautomer |

|---|---|---|---|

| Dialkylphosphine Oxides | Gas Phase | -15.8 | P(V) Oxide |

| Dialkylphosphine Oxides | Dichloromethane | -12.5 | P(V) Oxide |

Source: Data adapted from studies on prototropic tautomerism of secondary phosphine oxides. nih.gov

Theoretical Studies on Metal Complexation by Phosphoryl Ligands

The phosphoryl oxygen (P=O) of Diisopropyl heptyl phosphine oxide is a hard Lewis base, making it an excellent ligand for a variety of metal ions, particularly hard Lewis acids like lanthanides and actinides. nih.govstaffs.ac.uk Theoretical studies are vital for understanding the nature of the metal-ligand bond and predicting the extraction and coordination behavior of these ligands.

DFT calculations can be used to:

Optimize Geometries: Determine the bond lengths and angles in metal complexes, such as [Ln(NO₃)₃(R₃PO)₃]. staffs.ac.uk

Calculate Binding Energies: Quantify the strength of the interaction between the phosphine oxide and different metal ions, helping to explain selectivity in solvent extraction processes.

Analyze Electronic Structure: Use methods like Natural Bond Orbital (NBO) analysis to investigate the charge distribution and the nature of the P=O bond upon coordination. Studies show that the bond is highly polar, best represented as R₃P⁺-O⁻, which is consistent with its strong donor properties. staffs.ac.uk

Computational investigations on various phosphine oxides have shown that increasing the electron-donating ability of the alkyl groups (like isopropyl and heptyl) enhances the negative charge on the phosphoryl oxygen, thereby increasing its basicity and strengthening its coordination to metal ions.

Computational Approaches to Spectroscopic Parameter Correlations

Computational chemistry provides a direct link between molecular structure and spectroscopic properties. DFT and other quantum chemical methods can accurately predict spectroscopic parameters, which can then be correlated with experimental data to validate both the theoretical model and the experimental assignments. nih.gov

For Diisopropyl heptyl phosphine oxide, key spectroscopic features that can be modeled include:

³¹P NMR Chemical Shifts: The chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus. DFT calculations can predict this value, and changes upon coordination to a metal can be computationally analyzed to understand the nature of the bonding.

Infrared (IR) Frequencies: The stretching frequency of the P=O bond is a characteristic IR absorption. Theoretical frequency calculations can predict the position of this band (typically around 1150-1200 cm⁻¹). A red-shift (decrease in frequency) of this band upon coordination to a metal is a hallmark of ligand binding, a phenomenon that can be accurately reproduced and explained by DFT calculations.

By comparing calculated spectroscopic data with experimental results for Diisopropyl heptyl phosphine oxide and its metal complexes, researchers can gain detailed insights into its electronic structure and coordination behavior.

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| Diisopropyl heptyl phosphine oxide | C₁₃H₂₉OP |

| Diisopropyl heptyl phosphine | C₁₃H₂₉P |

| 1-heptene | C₇H₁₄ |

| Diisopropylphosphine (B1583860) | C₆H₁₅P |

| Di-n-hexyl phosphine oxide | C₁₂H₂₇OP |

| Potassium tert-butoxide (KOtBu) | C₄H₉KO |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ |

| Dichloromethane | CH₂Cl₂ |

Applications in Advanced Separation Science and Chemical Processes Academic Perspectives

Principles of Solvent Extraction in Hydrometallurgy

Solvent extraction is a critical technology in hydrometallurgy, enabling the selective separation and concentration of metal ions from aqueous solutions. This process typically involves contacting an aqueous phase containing the metal of interest with an immiscible organic phase containing an extractant. The extractant selectively binds to the target metal ion, transferring it to the organic phase.

Extraction of Actinides (e.g., Uranium, Zirconium) and Lanthanides

Phosphine (B1218219) oxides, as a class of organophosphorus compounds, are highly effective extractants for a range of metals, including actinides and lanthanides. mdpi.comnih.gov Their efficacy stems from the strong coordinating ability of the phosphoryl group (P=O). mdpi.com The basicity of the extractant plays a crucial role, with phosphine oxides being the most basic and, therefore, often the most efficient extractants among organophosphorus compounds like phosphinates, phosphonates, and phosphates. mdpi.comnih.gov

Studies have demonstrated the use of phosphine oxides in the extraction of uranium. For instance, gels prepared by swelling styrene (B11656) divinylbenzene (B73037) with reagents like trioctyl phosphine oxide (TOPO) have been successfully used for the gel-liquid extraction of U(VI). researchgate.net Similarly, activated carbon impregnated with TOPO has been investigated for the adsorption and recovery of uranium from solutions, with pH being a critical parameter influencing extraction efficiency. researchgate.net The extraction of actinides and lanthanides can also be achieved using solid diphenyl[dibutylcarbamoylmethyl]phosphine oxide (DPDBCMPO), which forms a liquid phase upon contact with nitric acid, effectively extracting these elements. researchgate.net

Synergistic Extraction Systems Involving Phosphine Oxides

Synergistic extraction, the phenomenon where the extractive capability of a mixture of extractants is greater than the sum of their individual effects, is a key strategy for enhancing separation processes. mdpi.com Phosphine oxides are frequently employed as synergists in these systems. researchgate.net

The advantages of synergistic systems include improved extraction efficiency and selectivity, enhanced solubility and stability of the extracted complexes, and a reduced tendency for emulsification. mdpi.com For example, the combination of a β-diketone and a phosphine oxide, such as trioctylphosphine (B1581425) oxide (TOPO), creates a highly effective system for lithium extraction from alkaline solutions. researchgate.net In the extraction of uranium(VI), synergistic enhancement has been observed with gels containing mixtures of di-(2-ethylhexyl)-phosphoric acid (HDEHP) and TOPO. researchgate.net The thermodynamic driving force behind synergy is often entropic, arising from the increased number of ways the metal ion can be complexed in the presence of mixed extractants. acs.org

Mechanistic Aspects of Metal Ion Solvation and Chelation during Extraction

The extraction of metal ions by phosphine oxides proceeds through the formation of a coordination complex between the metal ion and the phosphoryl oxygen of the extractant. The basicity of the phosphine oxide directly influences the strength of this coordination. mdpi.comnih.gov

In synergistic systems, the mechanism is more complex. For instance, in the extraction of cobalt(II) with thenoyltrifluoroacetone (TTA) and TOPO, a strong ternary adduct complex is formed. researchgate.net The role of the synergist, like a phosphine oxide, is to displace water molecules from the coordination sphere of the metal ion, leading to the formation of a more stable and hydrophobic complex that is more readily extracted into the organic phase. researchgate.net This displacement of water can also mitigate the formation of emulsions, which can be a significant operational challenge. researchgate.net The stoichiometry of the extracted complex can vary depending on the specific metal, extractant, and conditions.

Extraction of Organic Compounds from Aqueous Solutions

Beyond hydrometallurgy, phosphine oxides are valuable for the extraction of organic compounds from aqueous streams, a process relevant to environmental remediation and industrial wastewater treatment.

Removal of Phenolic Compounds: Principles and Regeneration Processes

Phosphine oxides, such as tri-n-octyl phosphine oxide (TOPO) and the commercial mixture Cyanex 923, have proven to be effective extractants for removing phenolic compounds from water. tandfonline.comnih.govnih.govnih.govfao.org The extraction is based on the formation of a strong hydrogen bond between the hydroxyl group of the phenol (B47542) and the phosphoryl oxygen of the phosphine oxide. osti.gov This interaction leads to high distribution coefficients, particularly at low concentrations of phenol. osti.gov

The regeneration of the phosphine oxide solvent is a critical aspect of the economic viability of the process. Distillation has been investigated for regenerating TOPO solutions loaded with phenol. osti.govescholarship.org The strong association between phenol and TOPO necessitates the use of a high-boiling-point diluent to achieve favorable relative volatilities for efficient regeneration. osti.gov Another approach involves stripping the phenol from the loaded organic phase into a sodium hydroxide (B78521) (NaOH) aqueous solution. nih.gov

Modeling of Equilibrium Distribution in Extraction Systems

Understanding and modeling the equilibrium distribution of a solute between the aqueous and organic phases is essential for the design and optimization of solvent extraction processes. researchgate.net Models for the extraction of phenolic compounds by phosphine oxides often consider the chemical complexation between the solute and the extractant. osti.gov

Organocatalysis Mediated by Phosphine Oxides (e.g., Asymmetric Reactions)